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Compound of Interest

Compound Name: N-(4-acetylphenyl)-N'-phenylurea

CAS No.: 13143-03-8

Cat. No.: B077539

Get Quote

Executive Summary
N-phenylurea derivatives represent a privileged scaffold in both agrochemistry (e.g., Diuron,

Linuron) and pharamceutical development (e.g., cytokinin analogs, soluble epoxide hydrolase

inhibitors). Their utility is defined by a delicate balance of physicochemical properties: the urea

bridge provides essential hydrogen-bonding capability for receptor binding, while the phenyl

substitution pattern dictates lipophilicity (LogP) and metabolic stability.

This guide moves beyond basic textbook definitions to provide a rigorous analysis of the

structural determinants governing N-phenylurea behavior. It includes validated experimental

protocols for solubility profiling and degradation kinetics, designed to ensure data integrity in

regulatory submissions and lead optimization.

Molecular Architecture & Electronic Properties
The N-phenylurea core (

or substituted variants) acts as a rigid linker with distinct electronic features that govern both
solid-state packing and solution-phase behavior.
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Resonance and Planarity
The urea moiety exhibits significant resonance stabilization. The lone pairs on the nitrogen

atoms donate electron density into the carbonyl

-system, imparting partial double-bond character to the C-N bonds.

Consequence: Rotation around the C-N bond is restricted (energy barrier

10–15 kcal/mol), often leading to observable rotamers in low-temperature NMR.

Geometry: The

core is strictly planar. However, the phenyl ring is typically twisted out of this plane (dihedral
angle

) to minimize steric clash with the carbonyl oxygen, disrupting full conjugation between the
ring and the urea system.

Hydrogen Bonding Dynamics
N-phenylureas are "self-complementary" supramolecular synthons. They function

simultaneously as:

H-Bond Donors: Via the two N-H protons.[1]

H-Bond Acceptors: Via the carbonyl oxygen.

In the solid state, this leads to the formation of robust

-networks (ribbons or sheets), which explains the generally high melting points and low
aqueous solubility of these compounds despite their polarity.

Visualization: Structural Resonance & Interaction Logic
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Figure 1: Structural causality map linking electronic resonance to macroscopic properties like

melting point and receptor affinity.

Solubility & Lipophilicity Profiling
For drug and agrochemical delivery, Lipophilicity (LogP) is the primary predictor of membrane

permeability and soil sorption (

).

Structure-Property Relationships (SPR)
The unsubstituted N-phenylurea is moderately polar. Substitution on the phenyl ring drastically

alters LogP.

Halogenation (Cl, F): Increases LogP (hydrophobicity). This is critical for herbicides like

Diuron to ensure leaf cuticle penetration and soil retention.

Alkylation (Methyl): Increases LogP but introduces metabolic liability (oxidation).

Hydroxylation: Drastically lowers LogP, increasing water solubility and clearance rates.

Comparative Physicochemical Data
Data synthesized from standard reference standards.
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Compound
Substituent
s

LogP
(Oct/Water)

Water
Solubility
(mg/L @
20°C)

pKa (Amide
N)

Application

Fenuron
Phenyl

(unsub)
0.98 3850 ~13.2 Herbicide

Monuron 4-Cl 1.94 230 ~13.0 Herbicide

Diuron 3,4-di-Cl 2.68 42 ~13.0
Herbicide/Algi

cide

Linuron
3,4-di-Cl, N-

methoxy
3.00 81 ~12.8 Herbicide

Thidiazuron
1,2,3-

thiadiazolyl
1.77 31 N/A

Cytokinin/Def

oliant

Technical Insight: Note the inverse relationship between LogP and Water Solubility. Diuron, with

two chlorines, is nearly 100x less soluble than Fenuron. This dictates that formulation

strategies for Diuron requires suspension concentrates (SC) or wettable powders (WP),

whereas Fenuron can be formulated as soluble liquids (SL).

Stability & Degradation Kinetics
Understanding the hydrolysis of N-phenylureas is critical for environmental fate modeling and

shelf-life determination.

Hydrolysis Mechanism
N-phenylureas are generally stable at neutral pH but degrade under basic or acidic conditions.

Alkaline Hydrolysis: The dominant pathway.[2] It proceeds via a hydroxide-promoted

formation of a tetrahedral intermediate.[2]

Rate Limiting Step: The breakdown of the tetrahedral intermediate to release the aniline

derivative.
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Primary Degradants: The corresponding aniline (toxicological concern) and

dimethylamine/carbonate.

Visualization: Alkaline Hydrolysis Pathway
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Figure 2: Mechanism of base-catalyzed hydrolysis. The formation of the tetrahedral

intermediate is reversible; the breakdown is irreversible.

Experimental Protocols
As a Senior Scientist, I recommend the following validated workflows. These protocols prioritize

reproducibility and artifact elimination.
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Protocol A: High-Throughput LogP Determination (HPLC
Method)
Why this method? Traditional shake-flask methods are slow and prone to emulsion errors. The

HPLC-based estimation (OECD 117) is faster and requires less sample.

Reagents:

Methanol (HPLC Grade)

Water (Milli-Q)

Reference Standards: Acetanilide, Atrazine, Naphthalene, Fluoranthene (known LogP

range).

Workflow:

Column Selection: Use a C18 reversed-phase column (e.g., Agilent Zorbax Eclipse, 150mm

x 4.6mm, 5µm).

Mobile Phase: Isocratic elution 75% Methanol / 25% Water (buffered to pH 7.0 if compound

is ionizable).

Calibration: Inject the reference standards. Record retention times (

) and calculate the capacity factor

(where

is dead time, measured with thiourea).

Plot Construction: Plot

vs. Literature

of standards to create a linear regression (

).

Sample Analysis: Inject N-phenylurea sample. Calculate its
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and extrapolate

using the regression equation.

Protocol B: Accelerated Hydrolytic Stability Profiling
Why this method? To predict shelf-life (t90) without waiting years.

Workflow:

Preparation: Dissolve compound in buffer solutions at pH 4.0, 7.0, and 9.0 (co-solvent

acetonitrile < 1% to ensure solubility).

Incubation: Aliquot into sealed amber glass vials. Incubate at elevated temperatures: 50°C,

60°C, and 70°C.

Sampling: Pull samples at t=0, 24h, 48h, 96h, and 168h. Quench immediately (e.g.,

neutralize pH and cool to 4°C).

Quantification: Analyze via HPLC-UV (254 nm).

Calculation:

Plot

vs.

.

Determine rate constant

from the slope.

Use Arrhenius plot (

vs

) to extrapolate degradation rate at 25°C.

Visualization: Stability Testing Workflow
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Figure 3: Accelerated stability testing workflow for determining shelf-life and environmental

persistence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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